Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

comparator study quantitative data head-to-head analysis

Researchers often face supply inconsistency with specialized spirocyclic intermediates, where unsubstituted analogs cannot replicate the chiral environment needed for target selectivity. This 98% pure 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate solves that by providing a confirmed building block with a pre-installed stereocenter for focused library design. • Introduces a specific chiral center directly into pharmacophore exploration, eliminating ambiguous SAR from non-ethylated alternatives. • Favorable LogP (~2.68) and MW (212.29) make it an ideal fragment-sized core for hit elaboration. • Bulk research quantities available with documented purity, reducing downstream purification.

Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
Cat. No. B13633331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
Molecular FormulaC12H20O3
Molecular Weight212.28 g/mol
Structural Identifiers
SMILESCCC1CCCCC12C(O2)C(=O)OCC
InChIInChI=1S/C12H20O3/c1-3-9-7-5-6-8-12(9)10(15-12)11(13)14-4-2/h9-10H,3-8H2,1-2H3
InChIKeyBXRADPDXYDLRHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate Sourcing and Specifications


Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 1562040-03-2) is a spirocyclic oxirane ester with the molecular formula C₁₂H₂₀O₃ and a molecular weight of 212.29 g/mol . It belongs to the 1-oxaspiro[2.5]octane family, characterized by a spiro junction between an oxirane and a cyclohexane ring. This compound serves primarily as a specialized intermediate in organic synthesis and medicinal chemistry research. The presence of a 4-ethyl substituent distinguishes it from simpler, unsubstituted analogs like ethyl 1-oxaspiro[2.5]octane-2-carboxylate (CAS 6975-17-3), potentially altering its physicochemical properties and reactivity profile.

Spirocyclic oxirane ester intermediate for medicinal chemistry
4-Ethyl substituent differentiates reactivity and stereochemistry
Supports spirocyclic library synthesis and fragment elaboration

Non-Interchangeability of Spirocyclic Oxirane Esters


Within the 1-oxaspiro[2.5]octane class, substitution patterns on the cyclohexane ring critically influence molecular geometry, leading to divergent steric and electronic environments. A 4-ethyl group introduces a specific chiral center and alters the compound's lipophilicity (LogP ~2.68 ) compared to the unsubstituted core. Such structural variations directly impact the compound's behavior as a synthetic building block, its reactivity in ring-opening reactions, and the three-dimensional shape of the molecules it helps create. Consequently, a non-ethylated analog cannot be assumed to be a one-to-one replacement in a synthetic sequence or medicinal chemistry campaign designed around the 4-ethyl-substituted spirocyclic core.

! Ring substitution pattern critically alters steric and electronic environment; unsubstituted analog may not replicate reactivity.
! 4-Ethyl introduces a specific chiral center and shifts lipophilicity; non-ethylated analog cannot be assumed as a direct replacement.

Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate Differentiation Evidence


Lack of Head-to-Head Comparative Data

An exhaustive search of primary literature, patents, and vendor databases failed to identify any head-to-head comparison, cross-study comparable, or class-level inference studies that provide quantitative differentiation data for this specific compound against its closest analogs (e.g., ethyl 1-oxaspiro[2.5]octane-2-carboxylate, ethyl 1-oxaspiro[2.5]octane-6-carboxylate). The available technical data sheets provide only the compound's own specifications (purity, molecular weight, and a calculated LogP) without a comparator baseline. Generating robust comparative evidence would require commissioned, controlled experiments.

Comparative Data
Data to verify
No head-to-head studies identified
Selection relies on structural fit and vendor-supplied purity
Commissioned experiments needed for robust evidence
comparator study quantitative data head-to-head analysis

Purity and Lipophilicity Benchmarks

Vendor specifications provide baseline quality metrics for the target compound. The reported purity is 98% and the calculated partition coefficient (LogP) is 2.68 . For the unsubstituted analog ethyl 1-oxaspiro[2.5]octane-2-carboxylate, typical vendor-specified purity is 95% with a calculated LogP of approximately 1.96 (based on its formula C10H16O3 and structurally similar compound data) . This suggests the 4-ethyl substitution increases lipophilicity by approximately 0.72 LogP units, which is a significant shift for drug-likeness and membrane permeability considerations.

Purity & LogP
Cross-study comparable
Target: Purity 98% | LogP 2.68
Comparator: Purity 95% | LogP ~1.96
Higher reported purity; increased calculated lipophilicity
Calculated LogP, not experimental; cross-vendor comparison
purity molecular weight logP

Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate Applications


Synthesis of 4-Ethyl Spirocyclic Libraries

Researchers building focused libraries of spirocyclic compounds for target binding can use this compound as a key intermediate. The pre-installed 4-ethyl group directly introduces a specific chiral center into the final molecule, which is often essential for exploring 3D pharmacophore space and achieving target selectivity . The higher purity (98%) reduces the need for post-reaction purification steps.

Fragment-Based Drug Discovery

The compound's calculated LogP of 2.68 positions it in a favorable lipophilicity range for fragment hits. Medicinal chemists can use it as a fragment-sized building block (MW 212.29) for elaboration, where the spirocyclic core provides a rigid, three-dimensional scaffold that can improve hit-to-lead success rates compared to flat aromatic fragments.

Synthetic Method Development

The unique oxirane-cyclohexane spiro system serves as a model substrate for developing novel epoxide ring-opening reactions or asymmetric transformations. The presence of the 4-ethyl group allows for investigation of steric and stereoelectronic effects on reaction outcomes, providing valuable fundamental knowledge .

Application
Selection Property
Validation Focus
Spirocyclic library synthesis
4-Ethyl substitution and reported purity
Chiral-center incorporation and purification workflow
Fragment-based drug discovery
Calculated lipophilicity and spirocyclic scaffold
Fragment elaboration and 3D scaffold evaluation
Epoxide ring-opening methodology
Oxirane-cyclohexane spiro system
Steric and stereoelectronic effect studies

Technical Documentation Hub

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